molecular formula C9H4F3N3O3 B1404778 2-(4-nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 156360-57-5

2-(4-nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B1404778
CAS No.: 156360-57-5
M. Wt: 259.14 g/mol
InChI Key: MRCMWEHBFZHSPY-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the C2 position with a 4-nitrophenyl group and at the C5 position with a trifluoromethyl (-CF₃) group. The 4-nitrophenyl group provides strong electron-withdrawing properties, while the -CF₃ group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

2-(4-nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3N3O3/c10-9(11,12)8-14-13-7(18-8)5-1-3-6(4-2-5)15(16)17/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCMWEHBFZHSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrobenzohydrazide with trifluoroacetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(4-Amino-phenyl)-5-trifluoromethyl-[1,3,4]oxadiazole, while nucleophilic substitution can introduce various alkyl or aryl groups at the trifluoromethyl position .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole varies depending on its application:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activity

Table 1: Key Pharmacological Comparisons
Compound Substituents (C2/C5) Biological Activity (vs. Standards) Neurotoxicity References
Target Compound 4-Nitrophenyl / -CF₃ Not explicitly reported in evidence N/A -
5-(4-Nitrophenyl)-2-(4-Cl-phenyl)-oxadiazole (XIV) 4-Chlorophenyl / 4-Nitrophenyl Antidepressant, anticonvulsant, antianxiety (excellent) None
5-(4-Nitrophenyl)-2-(4-NO₂-phenyl)-oxadiazole (XV) 4-Nitrophenyl / 4-Nitrophenyl Similar to XIV; superior CNS depressant activity None
2-(Adamantan-1-yl)-5-(4-NO₂-phenyl)-oxadiazole Adamantyl / 4-Nitrophenyl Structural analog (crystallography focus) Not tested
2-((1H-Indol-2-yl)methyl)-5-(4-NO₂-phenyl)-oxadiazole Indole-methyl / 4-Nitrophenyl β-Glucuronidase inhibition (moderate) Not tested

Key Findings :

  • Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., -NO₂, -Cl) at both C2 and C5 positions exhibit enhanced CNS depressant activity. The target compound’s -CF₃ group, though less polar than -NO₂, may offer improved pharmacokinetics due to higher lipophilicity .
  • Antimicrobial Activity: 2-Amino-5-(4-nitrophenyl)-oxadiazole derivatives () showed antibacterial activity, but the target compound’s -CF₃ substitution might alter specificity or potency compared to amino groups. Sulfone-containing analogs (e.g., 2-(methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl-oxadiazole) demonstrated EC₅₀ values of 0.17–1.98 µg/mL against bacterial pathogens, suggesting that sulfonyl groups outperform nitro or -CF₃ in antimicrobial contexts .
  • Tuberculostatic Activity: 2-(Butylthio)-5-(4-nitrophenyl)-oxadiazole derivatives exhibited moderate MIC values against M. tuberculosis (H37Rv).

Physicochemical Properties

Table 2: Structural and Analytical Comparisons
Compound Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR, HRMS) References
Target Compound Not reported Not reported Not explicitly provided -
2-((4-Bromobenzyl)thio)-5-(trifluoromethyl-pyrazolyl)-oxadiazole 113–114 83.3 δ 8.34 (d, J = 9.0 Hz, 2H, Ar-H)
2-(4-Methoxyphenyl)-5-(4-CF₃-phenyl)-oxadiazole Not reported 69 HRMS: [M+H]⁺ calc. 347.9882, found 347.9880
2-(Phenylselanyl)-5-(4-NO₂-phenyl)-oxadiazole 129–134 15 ¹³C NMR: δ 165.50 (C=O), 158.35 (oxadiazole)

Key Findings :

  • Spectroscopic Signatures : The ¹H NMR chemical shifts for aromatic protons in nitro-substituted oxadiazoles (e.g., δ 8.34 ppm in ) align with the target compound’s expected electronic environment .

Biological Activity

2-(4-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • IUPAC Name : 2-(4-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
  • Molecular Formula : C9H5F3N4O3
  • Molecular Weight : 258.16 g/mol

Synthesis Methods

The synthesis of 2-(4-nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves the following steps:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of Functional Groups : The nitrophenyl and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance:

  • A library of 1,2,5-oxadiazole derivatives demonstrated significant antiproliferative activity against various cancer cell lines, including HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) cells .
  • The compound was tested using the MTT assay, revealing that several derivatives exhibited cytotoxic effects with IC50 values in the micromolar range.

The proposed mechanism of action for 2-(4-nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole includes:

  • Topoisomerase Inhibition : Some derivatives have shown inhibitory effects on topoisomerase I activity, which is crucial for DNA replication and repair .
  • Apoptosis Induction : Flow cytometry assays indicated that certain oxadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole compounds is significantly influenced by their structural components:

  • The presence of electron-withdrawing groups (EWGs), such as nitro groups at specific positions on the phenyl ring, has been associated with enhanced anticancer activity.
  • Trifluoromethyl substitutions have been noted to increase lipophilicity and potentially improve membrane permeability, contributing to higher bioactivity .

Data Tables

CompoundIC50 (µM)Cell Line
Compound A0.65MCF-7 (breast cancer)
Compound B2.41HeLa (cervical cancer)
Compound C10.38HCT-116 (colorectal cancer)

Case Studies

  • Study on Antiproliferative Activity : A study synthesized a series of oxadiazole derivatives and evaluated their antiproliferative activities using MTT assays. The results indicated that compounds with specific substitutions had significantly lower IC50 values compared to standard chemotherapy agents like doxorubicin .
  • Molecular Docking Studies : Molecular docking studies revealed strong interactions between oxadiazole derivatives and target enzymes, suggesting potential for further development as therapeutic agents against cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Reactant of Route 2
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2-(4-nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

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